6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid
Description
6-{[(6-Chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid (CAS: 1219588-39-2) is a synthetic organic compound featuring a hexanoic acid backbone substituted with an acetylated 6-chloroindole moiety. Its molecular formula is C₁₆H₁₉ClN₂O₃, with a molecular weight of 322.79 g/mol . Structurally, the compound comprises a 6-chloro-1H-indole group linked via an acetyl bridge to the amino group of 6-aminohexanoic acid. This design combines the aromatic heterocyclic properties of indole with the carboxylic acid functionality of hexanoic acid, making it relevant for applications in medicinal chemistry and biomolecule labeling .
The synthesis likely involves alkylation or amidation steps, as evidenced by similar compounds. For example, ethyl 6-bromohexanoate is often used to alkylate secondary amines in the synthesis of ω-substituted hexanoic acid derivatives . The 6-chloroindole component may be prepared via palladium-catalyzed hydroxylation of aryl halides or modified via Eschweiler–Clarke methylation for tertiary amine formation .
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
6-[[2-(6-chloroindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-6-5-12-7-9-19(14(12)10-13)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
AEVHWUZRODWGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Indole Core Synthesis
The 6-chloroindole moiety is typically synthesized via Fischer Indole Synthesis or Larock Indole Synthesis .
Fischer Indole Synthesis
- Reagents : 4-Chlorophenylhydrazine + cyclopentanone (or cyclohexanone for substituted variants).
- Conditions : Reflux in acetic acid/HCl, followed by cyclization1.
- Yield : 65–75% (optimized for scale)2.
Larock Indole Synthesis
N-Acylation of 6-Chloroindole
The indole nitrogen is acylated to introduce the acetyl linker.
Chloroacetyl Chloride Method
- Reagents : 6-Chloro-1H-indole + chloroacetyl chloride.
- Conditions : Base (triethylamine) in anhydrous DCM, 0°C → RT, 12 h5.
- Intermediate : 1-(Chloroacetyl)-6-chloro-1H-indole.
- Yield : 85–90%6.
Bromoacetic Acid Alkylation
Amide Bond Formation
Coupling the acylated indole with 6-aminohexanoic acid is critical.
Carbodiimide-Mediated Coupling
- Reagents : (6-Chloro-1H-indol-1-yl)acetic acid + 6-aminohexanoic acid.
- Conditions : EDCI/HOBt in DMF, RT, 24 h9.
- Yield : 70–75%10.
HATU Activation
- Reagents : (6-Chloro-1H-indol-1-yl)acetic acid + 6-aminohexanoic acid.
- Conditions : HATU/DIPEA in DMF, 0°C → RT, 12 h11.
- Yield : 85–90% (superior efficiency)12.
Protection-Deprotection Strategy
Comparative Analysis of Methods
| Method | Key Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Fischer + EDCI Coupling | Indole synthesis + EDCI | Acidic reflux, RT | 70% | 95% |
| Larock + HATU Coupling | Pd-catalyzed + HATU | 80°C, DMF | 85% | 98% |
| Bromoacetic + HATU | Alkylation + HATU | NaH/THF, DMF | 88% | 97% |
Key Observations :
Optimization Strategies
Solvent Selection
Temperature Control
Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Indole N-reactivity | Use NaH for deprotonation | 90% acylation yield |
| Amide dimerization | Protect carboxylic acid | 85% coupling yield |
| Purification | Silica gel chromatography | >95% purity |
-
Ambeed, 2020 (Esterification protocols). ↩
-
Ambeed, 2020 (Esterification protocols). ↩
-
Ambeed, 2020 (Esterification protocols). ↩
-
Ambeed, 2020 (Esterification protocols). ↩
-
PMC, 2024 (HATU coupling). ↩
-
PMC, 2024 (HATU coupling). ↩
-
PMC, 2024 (HATU coupling). ↩
-
PMC, 2024 (HATU coupling). ↩
-
PMC, 2024 (HATU coupling). ↩
-
PMC, 2024 (HATU coupling). ↩
-
Patent WO2005047271A1 (Indole synthesis). ↩
-
Patent WO2005047271A1 (Indole synthesis). ↩
-
Patent WO2005047271A1 (Indole synthesis). ↩
-
VulcanChem, 2024 (Acylation conditions). ↩
-
VulcanChem, 2024 (Acylation conditions). ↩
-
VulcanChem, 2024 (Acylation conditions). ↩
-
VulcanChem, 2024 (Acylation conditions). ↩
-
Patent CN108299169B (Larock synthesis). ↩
-
Patent CN108299169B (Larock synthesis). ↩
-
Patent CN108299169B (Larock synthesis). ↩
-
Patent WO2008118427A3 (Alkylation methods). ↩
-
Patent WO2008118427A3 (Alkylation methods). ↩
-
Patent WO2008118427A3 (Alkylation methods). ↩
Chemical Reactions Analysis
Types of Reactions
6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acylamino linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the acylamino linkage may facilitate binding to specific enzymes or proteins. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of indole- and hexanoic acid-derived molecules. Key structural analogues include:
Key Observations:
Substituent Effects: Chloro vs. Methyl: The chloro group in the target compound enhances electrophilicity and may improve binding to biological targets compared to methyl-substituted analogues (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) . Indole Position: Substitution at the indole 1-position (target compound) vs.
Physicochemical Properties: The target compound’s molecular weight (322.79 g/mol) is higher than simpler derivatives like 6-(Boc-amino)hexanoic acid (231.29 g/mol), reflecting its complex indole-acetyl substituent . Carboxylic acid groups in all analogues confer water solubility, but lipophilicity varies with substituents (e.g., chloroindole > Boc-protected amine) .
Synthetic Pathways: The target compound likely follows amidation/alkylation routes similar to 6-(diethylamino)hexanoic acid derivatives, where ethyl 6-bromohexanoate reacts with secondary amines . In contrast, 6-[(4-Chlorobenzoyl)amino]hexanoic acid is synthesized via benzoylation of 6-aminohexanoic acid .
Applications :
- Indole-acetyl derivatives are used in biomolecule labeling due to their fluorescent or bioactive properties (e.g., 4-styrylcoumarin derivatives in ).
- The Boc-protected analogue serves as an intermediate in peptide synthesis , whereas chloroindole derivatives may exhibit enzyme inhibition or antioxidant activity .
Biological Activity
6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole compounds are recognized for their diverse biological activities and potential therapeutic applications, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H19ClN2O3
- Molecular Weight : 322.79 g/mol
- Structural Features : The presence of a chlorine atom at the 6-position of the indole ring enhances its reactivity and biological activity.
The biological activity of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can be attributed to several mechanisms:
- Enzyme Modulation : The indole moiety interacts with various enzymes, potentially inhibiting or enhancing their activity.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Antifibrinolytic Activity : Similar compounds have demonstrated significant antifibrinolytic properties, suggesting that this compound may also inhibit fibrinolysis, impacting clot stability.
Pharmacological Effects
Research indicates that indole derivatives exhibit a range of pharmacological effects:
- Anticancer Activity : Studies have shown that compounds with indole structures can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Indole derivatives have been evaluated for their ability to combat bacterial infections, with some showing promising results against resistant strains.
- Antiviral Effects : The potential antiviral activity of indole derivatives has been explored, indicating that these compounds can interfere with viral replication processes.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid:
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that 6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid exhibits significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Antifibrinolytic Activity : Compounds structurally similar to this one have shown IC50 values as low as 0.02 mM in inhibiting plasmin activity, suggesting strong potential for therapeutic applications in managing bleeding disorders .
- Mechanistic Insights : Research indicates that the compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
